(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-8-9-15-16(11-14)24-17(18(15)20)10-12-4-6-13(7-5-12)19(21)22-2/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDWQDDRZCUKI-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, a synthetic compound, is part of a class of benzofuran derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H16O5 |
| Molecular Weight | 324.332 g/mol |
| Purity | ≥95% |
| CAS Number | 858765-88-5 |
These properties are crucial for understanding its reactivity and potential biological interactions.
Antioxidant Activity
Antioxidant activity is a significant aspect of many benzofuran derivatives. Studies have shown that compounds similar to this compound exhibit considerable free radical scavenging abilities.
Research Findings:
A study evaluated various benzofuran derivatives for their DPPH radical scavenging activity. The results indicated that certain structural modifications enhance antioxidant properties:
| Compound | % Inhibition (DPPH) | Comparison Standard |
|---|---|---|
| Compound A | 71% | BHA (72%) |
| Compound B | 68% | BHA (72%) |
| (Z)-methyl 4... | TBD | BHA (72%) |
These findings suggest that the presence of ethoxy and oxobenzofuran moieties is beneficial for antioxidant activity.
Antimicrobial Activity
The potential antimicrobial effects of this compound have also been investigated. Similar compounds have shown promising results against various pathogens.
Case Study:
In a screening study, several derivatives were tested against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Compound C | 10 | E. coli |
| Compound D | 20 | Staphylococcus aureus |
| (Z)-methyl 4... | TBD | TBD |
These results indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been a focus of recent research. Preliminary studies suggest that such compounds may inhibit cell proliferation in various cancer cell lines.
Research Overview:
A study aimed at evaluating the cytotoxic effects of related benzofuran compounds demonstrated significant inhibition of cancer cell growth:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | TBD | Benzofuran Derivative A |
| MCF-7 | TBD | Benzofuran Derivative B |
| (Z)-methyl 4... | TBD | TBD |
The specific pathways involved in the anticancer activity remain to be elucidated, but initial findings indicate potential through apoptosis induction and cell cycle arrest.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Antioxidant Mechanism: The compound may reduce oxidative stress by scavenging free radicals.
- Antimicrobial Mechanism: It could disrupt bacterial cell membranes or inhibit specific metabolic pathways.
- Anticancer Mechanism: Potential pathways include the induction of apoptosis and interference with cell signaling pathways critical for cancer cell survival.
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Ring
The 6-position of the benzofuran ring is a critical site for structural modification. Key analogs include:
Key Observations :
- Electronic Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing dichlorobenzyloxy group in the analog from .
- Solubility : The methoxy analog () likely exhibits higher solubility in polar solvents than the ethoxy derivative due to reduced hydrophobicity. Conversely, the dichlorobenzyloxy analog () may display lower solubility in aqueous media due to increased lipophilicity .
Spectral and Physical Properties
While direct experimental data (e.g., melting points, IR spectra) for the target compound are unavailable in the provided evidence, inferences can be drawn from related analogs:
- IR Spectroscopy : The ketone (C=O) stretch near 1700–1750 cm⁻¹ and ester (C-O) vibrations near 1250 cm⁻¹ are expected to dominate, similar to the methoxy analog .
- NMR : The Z-configuration would result in distinct chemical shifts for the exocyclic methylene protons, as seen in analogs with rigid benzofuran backbones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
